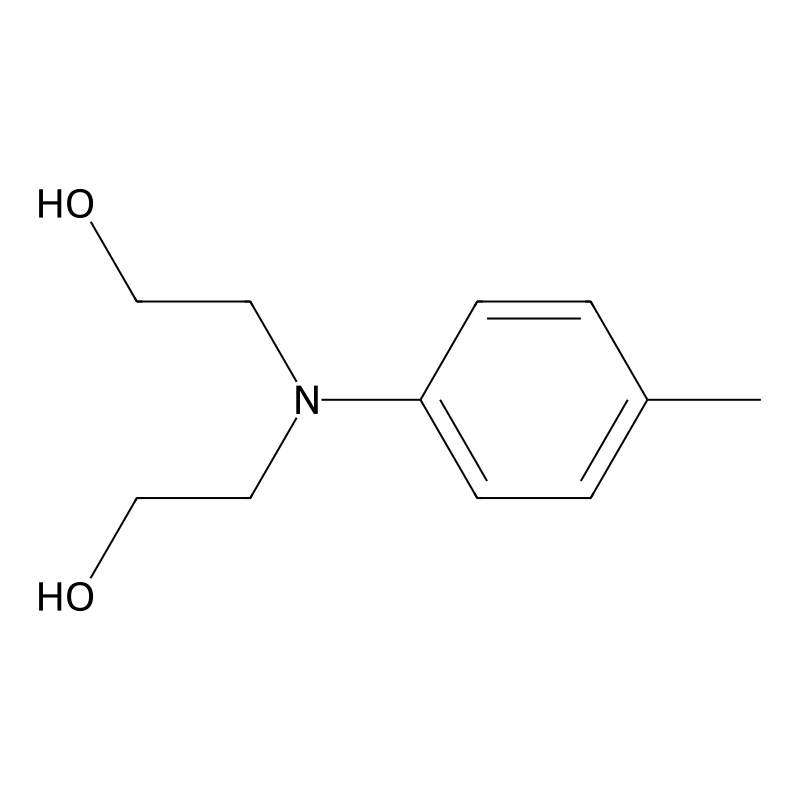N,N-Bis(2-hydroxyethyl)-p-toluidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
N,N-Bis(2-hydroxyethyl)-p-toluidine can be synthesized through various methods, including the reaction of p-toluidine with 2-chloroethanol in the presence of a base. It can also be prepared by reacting p-toluidine with ethylene oxide. The synthesized product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Potential Applications:
While the specific research applications of N,N-Bis(2-hydroxyethyl)-p-toluidine are limited, its chemical properties suggest potential use in different areas:
- Corrosion Inhibition: Studies have explored the potential use of N,N-Bis(2-hydroxyethyl)-p-toluidine as a corrosion inhibitor for mild steel in acidic media. The presence of the hydroxyl groups and the aromatic ring might contribute to the formation of a protective film on the metal surface, thereby preventing corrosion.
- Polymer Chemistry: The compound's bifunctional nature, with both amine and alcohol functionalities, makes it a potential candidate for the synthesis of various polymers. It could be used as a chain extender, crosslinker, or co-monomer in the development of new polymeric materials with specific properties.
- Pharmaceutical Research: Due to the presence of the amine group, N,N-Bis(2-hydroxyethyl)-p-toluidine could be used as a starting material for the synthesis of novel pharmaceutical compounds. However, further research is needed to explore its potential bioactivity and therapeutic applications.
N,N-Bis(2-hydroxyethyl)-p-toluidine is an aromatic amine characterized by the presence of two hydroxyl groups linked to a nitrogen atom via ethyl chains, along with a methyl group attached to the para position of the aromatic ring. Its molecular formula is and it has a melting point ranging from 53 to 54 °C. The compound exhibits amphiphilic properties due to its hydrophobic aromatic structure and hydrophilic hydroxyl groups, making it suitable for various applications in chemical synthesis and polymerization processes.
- Protonation: The nitrogen atom can accept protons, leading to the formation of ammonium ions.
- Alkylation: The compound can react with alkyl halides to form higher alkyl derivatives.
- Polymerization: It acts as a curing agent in free radical polymerization systems, often used in conjunction with peroxides. The tertiary amine donates an electron to the peroxide, facilitating free radical formation which initiates polymerization .
N,N-Bis(2-hydroxyethyl)-p-toluidine can be synthesized through several methods:
- Reaction with 2-Chloroethanol: p-Toluidine reacts with 2-chloroethanol in the presence of a base.
- Ethylene Oxide Reaction: p-Toluidine can also be reacted with ethylene oxide to yield the desired compound. This method allows for better control over the reaction conditions and product purity .
This compound finds utility in various fields:
- Polymer Chemistry: It serves as a curing agent and reaction accelerator in polymer formulations.
- Analytical Chemistry: Related compounds have been used as stationary phases in gas chromatography, indicating potential applications for N,N-Bis(2-hydroxyethyl)-p-toluidine in separation technologies .
- Material Science: Its unique properties may be exploited in developing specialized polymeric materials .
Interaction studies involving N,N-Bis(2-hydroxyethyl)-p-toluidine primarily focus on its role as a polymerization accelerator. It has been noted that this compound can enhance the stability of formulations while suppressing solid formation tendencies, thus improving processing and application efficiency . Further studies are needed to explore its interactions at the molecular level with various substrates.
Several compounds share structural similarities with N,N-Bis(2-hydroxyethyl)-p-toluidine. Here are some notable examples:
N,N-Bis(2-hydroxyethyl)-p-toluidine is unique due to its specific combination of functional groups and its ability to act effectively as both a curing agent and a polymerization accelerator, distinguishing it from other similar compounds.
Physical Description
XLogP3
Boiling Point
LogP
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (13.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (13.6%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (13.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
Wikipedia
General Manufacturing Information
Ethanol, 2,2'-[(4-methylphenyl)imino]bis-: ACTIVE








